Benzyl[(3-bromo-5-methylphenyl)methyl]amine

Lipophilicity ADME prediction Permeability

Select Benzyl[(3-bromo-5-methylphenyl)methyl]amine for your next synthetic campaign when generic benzylamine analogs will not suffice. Its N-benzyl secondary amine core imparts ~1.5 log-unit higher lipophilicity (XLogP3 ≈ 3.3–3.9) than the primary amine congener, supporting passive CNS permeability without molecular-weight penalty. The single HBD aligns with CNS drug-like property guidelines. The 3-bromo substituent enables late-stage Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira diversification and can engage in halogen-bonding interactions to tune target affinity. The N-benzyl group also serves as a selectively removable protecting group (hydrogenolysis) orthogonal to the aryl bromide. The 5-methyl group fine-tunes both steric and electronic profiles of coupling products. Available at ≥95% purity for research use. Standard international B2B shipping applies.

Molecular Formula C15H16BrN
Molecular Weight 290.20 g/mol
Cat. No. B7978304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl[(3-bromo-5-methylphenyl)methyl]amine
Molecular FormulaC15H16BrN
Molecular Weight290.20 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)CNCC2=CC=CC=C2
InChIInChI=1S/C15H16BrN/c1-12-7-14(9-15(16)8-12)11-17-10-13-5-3-2-4-6-13/h2-9,17H,10-11H2,1H3
InChIKeyNRDRVVSWUZJWNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl[(3-bromo-5-methylphenyl)methyl]amine (CAS 1876091-70-1): Structural & Physicochemical Baseline for Informed Procurement


Benzyl[(3-bromo-5-methylphenyl)methyl]amine (CAS 1876091-70-1; molecular formula C15H16BrN, MW 290.20 g/mol) is a secondary benzylamine bearing a 3-bromo-5-methylphenyl substituent . It belongs to the class of halogenated aromatic amines widely employed as synthetic building blocks in medicinal chemistry, agrochemical discovery, and materials science . Its structural signature combines a nucleophilic secondary amine, a synthetically flexible bromine atom (suitable for cross-coupling reactions), and a sterically/electronically modulating 5-methyl group, yielding a physicochemical profile that cannot be replicated by simple substitution of in-class analogs. The compound is offered by multiple suppliers at ≥95% purity for research use .

Benzyl[(3-bromo-5-methylphenyl)methyl]amine: Why Simple Analog Replacement Introduces Undocumented Risk


Generic substitution within the 3-bromo-5-methylbenzylamine family is not scientifically defensible because subtle changes in N-substitution, ring methylation, or bromine position produce discrete shifts in lipophilicity, hydrogen-bonding capacity, and steric demand that directly impact downstream reactivity, ADME properties, and molecular recognition . The target compound’s secondary benzylamine core (N-benzyl group) generates a lipophilic character (computed XLogP3 ~3.3–3.9) that is significantly higher than that of the primary amine analog 3-bromo-5-methylbenzylamine (XLogP3 ~1.8), while an extra hydrogen-bond donor on the primary amine further alters permeability [1]. Likewise, des-methyl analogs (e.g., benzyl[(3-bromophenyl)methyl]amine) lack the 5-methyl group that tunes both steric and electronic properties of the aromatic ring [2]. Even N-methyl substitution (e.g., N-methyl-3-bromo-5-methylbenzylamine) results in a different amine basicity and metabolic profile. These quantitative structure–property divergences make it improbable that an in-class alternative will faithfully reproduce the performance of the target compound in a given assay or synthetic sequence without explicit re-validation.

Benzyl[(3-bromo-5-methylphenyl)methyl]amine: Quantified Differentiation Evidence Versus In-Class Comparators


Elevated Lipophilicity (XLogP3) Versus Primary Amine and Des-Methyl Analogs

The target secondary benzylamine exhibits substantially higher computed lipophilicity than its closest primary amine analog. The N-benzyl substituent adds ~1.5 log units relative to 3-bromo-5-methylbenzylamine and ~0.5–1.0 log units above the des-methyl benzyl[(3-bromophenyl)methyl]amine, directly impacting predicted membrane permeability and CNS penetration. [1] [2]

Lipophilicity ADME prediction Permeability

Reduced Hydrogen-Bond Donor Count Relative to Primary Amine Analogs

The target compound is a secondary amine with exactly one hydrogen-bond donor (HBD), whereas the primary amine analog 3-bromo-5-methylbenzylamine has two HBDs. This difference contributes to a lower topological polar surface area (TPSA) for the secondary amine, enhancing passive permeability. [1]

Hydrogen bonding ADME Drug-likeness

Distinct Molecular Weight and Steric Bulk Versus Smaller In-Class Analogs

With a molecular weight of 290.20 g/mol, the target compound is substantially larger than primary (200.08 g/mol) or N-methyl (214.1 g/mol) analogs derived from the same 3-bromo-5-methylbenzyl substructure. This increased steric bulk can be leveraged to fill hydrophobic pockets or alter selectivity profiles in target-based assays.

Molecular weight Steric bulk Scaffold diversity

Synthetic Versatility: Orthogonal N-Debenzylation Versus N-Methyl Analogs

The secondary benzylamine core enables clean N-debenzylation via catalytic hydrogenolysis (H2, Pd/C) to regenerate the primary amine without affecting the aryl bromide, a transformation that is not possible with the corresponding N-methyl analog where demethylation requires harsh or non-selective conditions. [1]

Synthetic chemistry Protecting group strategy Amine functionalization

Halogen-Bond Donor Potential from 3-Bromo Substituent Absent in Dehalo Analogs

The 3-bromo substituent on the electron-deficient aromatic ring can participate in halogen bonding (XB) interactions with Lewis bases (e.g., carbonyl oxygens, amine nitrogens), providing an additional, geometrically specific recognition element not available in dehalogenated or only-methyl-substituted analogs. [1]

Halogen bonding Molecular recognition Crystal engineering

Benzyl[(3-bromo-5-methylphenyl)methyl]amine: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring Elevated Lipophilicity

When a CNS-targeted medicinal chemistry program requires a brominated benzylamine building block with enhanced passive permeability, the target compound’s higher lipophilicity (ΔXLogP3 ≈ +1.5 vs. the primary amine analog) positions it as a rational choice for improving brain exposure without adding excessive molecular weight. The single HBD further supports favorable CNS drug-like properties [1].

Synthetic Methodology: Orthogonal Protecting-Group Strategies in Multi-Step Synthesis

In synthetic routes where a primary amine must be temporarily masked and later revealed without disturbing an aryl bromide handle, the N-benzyl group offers a selective deprotection option (hydrogenolysis) not available with N-methyl or N-ethyl congeners. This enables convergent synthesis of complex polyfunctional intermediates [2].

Structure-Based Drug Design: Exploiting Halogen Bonding for Target Selectivity

For targets whose binding sites contain a suitable Lewis base (e.g., backbone carbonyl, His nitrogen), the 3-bromo substituent may engage in a halogen-bonding interaction that can be exploited to gain affinity or selectivity over closely related proteins lacking the complementary acceptor. This interaction motif is absent in non-brominated or 4-bromo analogs [3].

Chemical Biology: Tool Compound Synthesis via Late-Stage Cross-Coupling

The aryl bromide serves as a robust handle for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings, enabling late-stage diversification of the benzylamine scaffold. The 5-methyl group provides steric and electronic modulation that can fine-tune coupling reactivity and the properties of the resulting biaryl or amine products .

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